molecular formula C6H10N2O B12931775 N-(4-Aminobut-2-yn-1-yl)acetamide CAS No. 786641-12-1

N-(4-Aminobut-2-yn-1-yl)acetamide

Cat. No.: B12931775
CAS No.: 786641-12-1
M. Wt: 126.16 g/mol
InChI Key: QZUGFHFAXRKYCF-UHFFFAOYSA-N
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Description

N-(4-Aminobut-2-yn-1-yl)acetamide is an organic compound with the molecular formula C6H10N2O It is characterized by the presence of an acetamide group attached to a 4-aminobut-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobut-2-yn-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-aminobut-2-yne with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobut-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(4-Aminobut-2-yn-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Aminobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobutyl)acetamide
  • N-(2-Aminoethyl)acetamide
  • N-Acetylputrescine hydrochloride

Uniqueness

N-(4-Aminobut-2-yn-1-yl)acetamide is unique due to the presence of the but-2-yn-1-yl chain, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

786641-12-1

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-(4-aminobut-2-ynyl)acetamide

InChI

InChI=1S/C6H10N2O/c1-6(9)8-5-3-2-4-7/h4-5,7H2,1H3,(H,8,9)

InChI Key

QZUGFHFAXRKYCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CCN

Origin of Product

United States

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